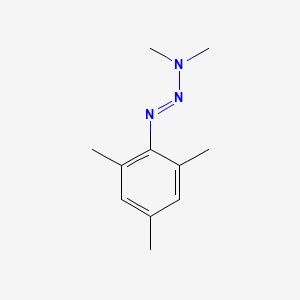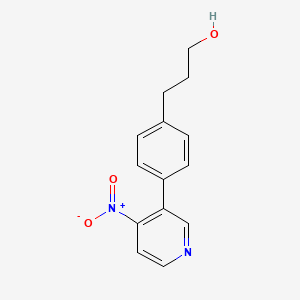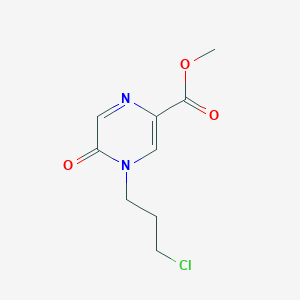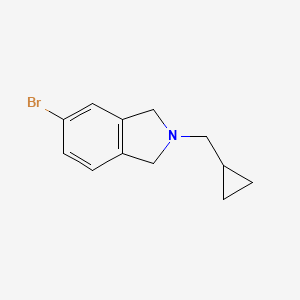
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of catalysts to improve yield and efficiency. The use of microwave irradiation and solid supports like alumina can also enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Azetidines can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated azetidines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and amino acid derivatives.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Peptidomimetics: Utilized in the design of peptidomimetics and nucleic acid chemistry.
Industry:
Mecanismo De Acción
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis. The compound can also act as an amino acid surrogate, interacting with biological pathways involved in protein synthesis and enzyme activity .
Comparación Con Compuestos Similares
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate .
- Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .
- 1-Boc-3-aminoazetidine .
Uniqueness: Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of an amino group and a hydroxypropyl group makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-13(6-7-17)12-8-16(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
Clave InChI |
BNMSQDNQXJZJMA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)

![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)



![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)


![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

